Crotonic acid

Catalog No.
S524471
CAS No.
3724-65-0
M.F
C4H6O2
C4H6O2
CH3-CH=CH-COOH
M. Wt
86.09 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Crotonic acid

CAS Number

3724-65-0

Product Name

Crotonic acid

IUPAC Name

(E)-but-2-enoic acid

Molecular Formula

C4H6O2
C4H6O2
CH3-CH=CH-COOH

Molecular Weight

86.09 g/mol

InChI

InChI=1S/C4H6O2/c1-2-3-4(5)6/h2-3H,1H3,(H,5,6)/b3-2+

InChI Key

LDHQCZJRKDOVOX-NSCUHMNNSA-N

SMILES

CC=CC(=O)O

Solubility

VERY SOL IN WATER; SOL IN ETHER, ACETONE & IN HOT PETROLEUM ETHER
IN ETHANOL @ 25 °C: 52.5% WT/WT; ACETONE @ 25 °C: 53.0% W/W; IN TOLUENE @ 25 °C: 37.5% WT/WT
Water solubility: 8.6X10+4 mg/l at 25 °C
555 g/l in water at 20 °C
8.60E+04 mg/L @ 25 °C (exp)
Solubility in water at 20 °C: soluble
Slightly soluble in water
Soluble (in ethanol)

Synonyms

Crotonic acid; Kyselina krotonova; alpha-Butenoic acid; alpha-Crotonic acid; beta-Methacrylic acid; beta-Methylacrylic acid;

Canonical SMILES

CC=CC(=O)O

Isomeric SMILES

C/C=C/C(=O)O

Description

The exact mass of the compound Crotonic acid is 86.04 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 94000 mg/l (at 25 °c)86 mg/ml at 25 °c94 mg/ml at 25 °cvery sol in water; sol in ether, acetone & in hot petroleum etherin ethanol @ 25 °c: 52.5% wt/wt; acetone @ 25 °c: 53.0% w/w; in toluene @ 25 °c: 37.5% wt/wtwater solubility: 8.6x10+4 mg/l at 25 °c555 g/l in water at 20 °csolubility in water at 20 °c: solubleslightly soluble in watersoluble (in ethanol). The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 8751. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Acyclic - Butyrates - Crotonates - Supplementary Records. It belongs to the ontological category of butenoic acid in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Fatty Acyls [FA] -> Fatty Acids and Conjugates [FA01] -> Unsaturated fatty acids [FA0103]. However, this does not mean our product can be used or applied in the same or a similar way.

Application in Polymer Science

Crotonic acid is primarily used in the production of copolymers with various comonomers . These copolymers are often marketed under trade names like Mowilith, Vinnapas, and Vinac . The specific methods of application or experimental procedures would depend on the type of copolymer being produced and the intended use of the product. The outcomes of these processes are various types of copolymers that have a wide range of industrial applications.

Application in Western Blotting

In the field of molecular biology, crotonic acid has been developed as an alternative to stripping for inhibiting horseradish peroxidase (HRP) in sequential detections of chemiluminescent western blotting (WB) . The use of 20% Crotonic acid inhibits HRP used in sequential chemiluminescent WB on polyvinylidene difluoride (PVDF) and Nitrocellul

Application in Western Blotting

In the field of molecular biology, crotonic acid has been developed as an alternative to stripping for inhibiting horseradish peroxidase (HRP) in sequential detections of chemiluminescent western blotting (WB) . The use of 20% Crotonic acid inhibits HRP used in sequential chemiluminescent WB on polyvinylidene difluoride (PVDF) and Nitrocellulose (NC) membrane without losing transferred proteins and damaging the membrane . This method allows for the re-probing of different proteins on the same membrane, improving the efficiency of the western blotting process.

Application in the Leather Industry

Fatty alcohol esters of crotonic acid are employed in the leather industry . The specific methods of application or experimental procedures would depend on the specific process within the leather industry where these est

Application in the Leather Industry

Fatty alcohol esters of crotonic acid are employed in the leather industry . The specific methods of application or experimental procedures would depend on the specific process within the leather industry where these esters are used. The outcomes of these processes could include improved quality or characteristics of the leather products.

Crotonic acid, also known as 2-butenoic acid or α-butenoic acid, features a double bond between the second and third carbon atoms in its chain. Its molecular weight is approximately 86.09 g/mol . The compound exists in two stereoisomeric forms: the trans isomer is found in croton oil, while the cis isomer has been synthesized artificially but does not occur naturally .

Currently, there's limited information on the specific mechanism of action of crotonic acid in biological systems. However, research suggests it might play a role in plant defense mechanisms [].

  • Neutralization: Crotonic acid reacts with bases to form salts and water, releasing heat during the process .
  • Polymerization: It can initiate polymerization reactions, which are significant in producing various polymers .
  • Oxidation and Reduction: Crotonic acid can be oxidized by strong oxidizing agents and reduced by strong reducing agents, leading to diverse products .
  • Reactions with Active Metals: It reacts with active metals to produce hydrogen gas and metal salts .

Crotonic acid exhibits several biological activities:

  • Antimicrobial Properties: It has been studied for its potential antimicrobial effects against various pathogens.
  • Inhibition of Enzymatic Activity: Research indicates that crotonic acid can inhibit certain enzymes, which may have implications in drug design and therapeutic applications .
  • Potential in Cancer Research: Some studies suggest that derivatives of crotonic acid may have anticancer properties, although more research is needed to establish these effects conclusively .

Crotonic acid can be synthesized through various methods:

  • Oxidation of Crotonaldehyde: This is the most common industrial method for producing crotonic acid. The oxidation occurs in batch reactors using oxygen as an oxidizing agent .
  • Sequential Catalytic Reactions: A novel synthesis method involves sequential catalytic oxidation-condensation reactions starting from ethanol. This method utilizes a Soxhlet extractor for improved yield and efficiency .
  • Pyrolysis of Biopolymers: Crotonic acid can also be obtained by pyrolysis of poly(3-hydroxybutyrate), a biodegradable polymer .

Crotonic acid has a wide range of applications:

  • Chemical Intermediate: It serves as an important intermediate in the synthesis of various chemicals, including plastics and resins.
  • Agricultural Chemicals: Crotonic acid derivatives are used in the formulation of pesticides and herbicides.
  • Pharmaceuticals: Its derivatives are explored for potential use in drug formulations due to their biological activities .

Studies on crotonic acid interactions with other compounds reveal its reactivity:

  • Reactivity with Bases: It reacts vigorously with strong bases, which can lead to hazardous situations if not handled properly .
  • Compatibility with Other Chemicals: Crotonic acid's interactions with peroxides and diazo compounds can generate flammable gases and heat, necessitating careful handling during chemical processes .

Crotonic acid shares structural similarities with several other compounds. Here’s a comparative overview:

Compound NameFormulaUnique Features
Acrylic AcidC₃H₄O₂A simpler structure; widely used in polymers.
Methacrylic AcidC₄H₆O₂Similar structure but with a methyl group; used in plastics.
Angelic AcidC₅H₈O₂Contains an additional carbon; found naturally.
Tiglic AcidC₅H₈O₂Isomer of angelic acid; used in flavoring agents.

Crotonic acid's unique position as an α,β-unsaturated fatty acid allows it to participate in specific reactions that other similar compounds may not engage in as readily, particularly its ability to undergo polymerization effectively.

Traditional petrochemical synthesis of crotonic acid represents the dominant industrial approach, originating from fossil oil derivatives through a complex multi-step process [1]. The conventional route begins with ethylene production via naphtha cracking, proceeds through acetaldehyde formation by ethylene oxidation, continues with aldol condensation of acetaldehyde to acetaldol, followed by dehydration to crotonaldehyde, and concludes with oxidation of crotonaldehyde to crotonic acid [1]. This extensive pathway demonstrates significant limitations, yielding only approximately 30% crotonic acid after all processing steps [1] [2] [3].

The petrochemical route's inefficiency stems from multiple factors including the numerous synthesis steps required, substantial product losses during purification through fractional distillation and crystallization from water, and generation of highly contaminated effluent during the crystallization step [1]. The process complexity contributes to economic disadvantages and environmental concerns, making it susceptible to feedstock price volatility and regulatory pressures associated with fossil fuel dependency [2] [3].

Alternative petrochemical methods have been explored to address these limitations, including isomerization of vinylacetic acid with sulfuric acid, photochemical oxidation of crotonaldehyde, dehydration of 2-hydroxybutanoic acid, condensation of acetaldehyde and malonic acid with pyridine as catalyst achieving 85% yield, oxycarbonylation of propene with transition metal complex catalysts, reaction of acetic anhydride with acetaldehyde using basic aluminum acetate as catalyst, carbonylation of propylene oxide, and oxidation of butene with heteropolymolybdic acid [1]. Despite these alternatives, the traditional route remains predominant in industrial applications due to established infrastructure and process familiarity.

Catalytic Oxidation of Crotonaldehyde

Catalytic oxidation of crotonaldehyde represents the final and most critical step in both traditional and optimized crotonic acid synthesis pathways [4] [5]. The reaction follows the stoichiometry: CH₃CH=CHCHO + ½O₂ → CH₃CH=CHCO₂H, where crotonaldehyde undergoes selective oxidation to form crotonic acid [4] [5].

Molybdophosphoric acid supported on activated carbon has emerged as a highly effective catalyst system for this transformation [6]. Response surface methodology optimization revealed optimal conditions including molybdophosphoric acid loading of 0.25, mass ratio of catalyst to crotonaldehyde of 0.025, and mass ratio of vanadium pentoxide to molybdophosphoric acid of 0.08, achieving 66.7% crotonic acid yield [6]. The full 2³ central composite design approach demonstrated that these optimized conditions provide superior performance compared to non-optimized systems [6].

Silver-aluminum oxide catalyst systems have also shown promise for crotonaldehyde oxidation [5]. The reaction utilizes oxygen as oxidant in the presence of ethyl acetate solvent and Ag/Al₂O₃ catalyst mixture, demonstrating high catalytic oxidation activity and selectivity [5]. The supported catalyst exhibits advantages including simple preparation, high catalytic activity, high selectivity, and high stability with reusability potential [7].

Vanadium-based catalyst systems incorporate vanadium pentoxide as a promoter with molybdophosphoric acid, providing moderate selectivity with controlled oxidation conditions [8] [9]. These systems demonstrate the importance of multi-component catalysts where single component catalysts show limited activity, but multi-component systems exhibit improved activity and selectivity through synergistic effects [10]. The volcano-type correlation between consumption rate of crotonaldehyde and heat of formation at each additive component suggests optimal performance occurs within specific thermodynamic ranges [10].

Process optimization studies indicate that temperature, pressure, catalyst loading, and residence time significantly influence reaction outcomes [5] [11]. The reaction typically proceeds through consecutive pathways involving intermediate formation, with Brønsted acidity of catalysts playing crucial roles in carboxylic acid formation [10]. Industrial implementation requires careful control of these parameters to achieve economically viable yields while maintaining product purity and catalyst longevity.

Bio-Based Production via Polyhydroxyalkanoate Pyrolysis

Bio-based production of crotonic acid through polyhydroxyalkanoate pyrolysis represents a revolutionary approach that addresses the limitations of petrochemical synthesis [1] [12] [13]. Polyhydroxybutyrate and its copolymers serve as renewable feedstock sources, produced by microbial fermentation using inexpensive substrates including agricultural waste and wastewater streams [1] [12].

The thermal degradation mechanism of polyhydroxybutyrate proceeds primarily through β-elimination followed by unzipping β-elimination at the crotonyl chain end [1] [14]. This degradation pathway demonstrates remarkable selectivity, where the crotonyl chain end undergoes β-elimination at the ester group neighboring the chain end, forming crotonic acid when hydroxybutyrate monomers are present or 2-pentenoic acid when hydroxyvalerate monomers are present [15] [16]. The relative acidity of the removed hydrogen atom determines the reactivity of β-elimination, with the carbonyl group nucleophilically attacking the β-hydrogen acting as Lewis base [1].

Thermogravimetric analysis reveals that polyhydroxybutyrate degradation occurs within the temperature range of 270°C to 350°C, with maximum degradation rate at 310°C [13] [2] [3]. Isothermal pyrolysis at 310°C yields approximately 63% crotonic acid, representing a 30% improvement over conventional petrochemical methods [13] [2] [3]. This significant enhancement demonstrates the superior efficiency of the bio-based approach while utilizing renewable feedstock sources.

Advanced pyrolysis techniques have achieved even higher yields through process optimization. Thermolytic distillation at 170°C under reduced pressure (150 mbar) has demonstrated exceptional performance, yielding 92% crotonic acid recovery from pure polyhydroxybutyrate, 78% from polyhydroxybutyrate-enriched bacteria containing 60% polyhydroxybutyrate, and 58% from bacteria containing 30% polyhydroxybutyrate [17] [18]. This thermolytic distillation process operates significantly below the traditional decomposition temperature range, suggesting enhanced selectivity and reduced side reactions [17].

Polyhydroxybutyrate-co-hydroxyvalerate copolymer pyrolysis offers additional advantages through simultaneous production of both crotonic acid and 2-pentenoic acid [15] [19] [16]. Optimal conditions of 240°C, 1 hour residence time, and 0.15 L/min nitrogen flow rate corresponding to 20 seconds mean hot vapor residence time achieve yields of 80 ± 2% for crotonic acid and 67 ± 1% for 2-pentenoic acid [15] [19] [16]. Combined pyrolysis at 220°C for 90 minutes with vapor fractionation by distillation results in yields of 81% and 92% for crotonic acid and 2-pentenoic acid respectively [19] [16].

The bio-based approach offers substantial environmental and economic benefits including renewable feedstock utilization, simplified processing compared to petrochemical routes, reduced environmental impact through easier byproduct treatment, and independence from fossil fuel price volatility [2] [3]. Mixed microbial culture-based production further enhances sustainability by utilizing waste streams as feedstock sources while producing valuable chemical intermediates [12] [15].

Continuous Flow Synthesis Optimization

Continuous flow synthesis represents a paradigm shift in crotonic acid production, addressing the fundamental limitations of traditional batch processing including poor selectivity, low yields, and safety hazards [20] [21]. The development of continuous-flow processes for crotonic acid production from crotonaldehyde with air has demonstrated significant advantages over conventional batch reactors [20] [21].

The optimized continuous flow protocol achieves over 91% yield with 99.5% purity, substantially outperforming batch processes while operating with shorter residence times [20] [21]. This remarkable improvement stems from enhanced mass and heat transfer characteristics inherent to microreactor systems, enabling precise control of reaction parameters including temperature, pressure, and residence time [20] [22] [23]. The confined reaction environment facilitates better mixing and heat dissipation, reducing hot spot formation and side reactions that compromise selectivity in batch systems [22].

Safety considerations represent a critical advantage of continuous flow synthesis, particularly when handling oxygen-containing gas mixtures with organic substrates [20] [11]. The reduced reaction volume and enhanced heat transfer capabilities minimize explosion risks and thermal runaway scenarios common in batch oxidation processes [20]. Additionally, the continuous nature allows for immediate separation and recovery of products, reducing exposure time to potentially hazardous conditions [20].

Process intensification through continuous flow enables operation under elevated temperatures and pressures that would be unsafe or impractical in batch systems [11]. The precise residence time control allows for optimization of reaction kinetics while minimizing degradation reactions [23]. Studies have demonstrated that residence time manipulation can selectively control reaction pathways, enabling synthesis of desired products while suppressing unwanted side reactions [23].

The integration of advanced process control strategies enhances the robustness and efficiency of continuous flow crotonic acid synthesis [24]. Real-time monitoring and feedback control systems enable immediate response to process variations, maintaining optimal conditions throughout operation [24]. This level of control is particularly valuable for industrial-scale implementation where consistent product quality and yield are essential [24].

Numbering-up strategies address the traditional limitation of low throughput in microreactor systems [22]. Implementation of multiple parallel channels significantly increases production rates while maintaining the advantages of microreactor technology [22]. Studies have shown that numbering-up from single to twenty channels can increase product flow rates by orders of magnitude while preserving reaction conversion and selectivity [22].

The economic advantages of continuous flow synthesis include reduced capital investment due to compact equipment design, lower operating costs through improved efficiency and reduced waste generation, enhanced process safety reducing insurance and regulatory costs, and simplified scale-up procedures compared to batch processes [22]. The high utilization of reagents through improved recovery systems further enhances economic viability [20].

Environmental benefits of continuous flow synthesis encompass reduced solvent consumption, minimized waste generation, lower energy requirements due to improved heat integration, and reduced emissions through enhanced process control [20] [24]. These advantages align with sustainable manufacturing principles and environmental regulations governing chemical production [25].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Crotonic acid appears as a white crystalline solid. Shipped as either a solid or liquid. Soluble in water and less dense than water. Corrosive to metals and tissue.
White to yellow solid; [ICSC] Cream colored crystals; [MSDSonline]
Solid
WHITE-TO-YELLOW CRYSTALS WITH PUNGENT ODOUR.
Off-white powder; Harsh, pungent, acrylic odou

Color/Form

MONOCLINIC NEEDLES OR PRISMS (FROM WATER OR PETROLEUM ETHER)
COLORLESS NEEDLE-LIKE CRYSTALS
WHITE CRYSTALLINE SOLID

XLogP3

0.7

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

86.036779430 g/mol

Monoisotopic Mass

86.036779430 g/mol

Boiling Point

185 °C
Boiling point = 169 °C /CIS ISOMER/
BOILING POINT: 185 °C @ 760 MM HG; 128 °C @ 100 MM HG; 165.5 °C @ 400 MM HG; 146 °C @ 200 MM HG; 116.7 °C @ 60 MM HG; 80 °C @ 10 MM HG; 93 °C @ 20 MM HG; 107.8 °C @ 40 MM HG /TRANS ISOMER/
185.00 °C. @ 760.00 mm Hg
189 °C

Flash Point

190 °F (NFPA, 2010)
190 °F (OPEN CUP)
88 °C o.c.

Heavy Atom Count

6

Vapor Density

2.97 (air= 1)
Relative vapor density (air = 1): 2.97

Density

Density = 1.018 at 15 °C/4 °C
Density = 0.9604 g/ cu cm at 77 °C /TRANS ISOMER/
Density = 1.0267 g/ cu cm at 20 °C /CIS ISOMER/
Relative density (water = 1): 1.02

LogP

0.72
Log Kow = 0.72 /isomer not specified/

Decomposition

Thermal decomposition products include carbon dioxide and carbon monoxide. /Organic acids and related compounds/
When heated to decomposition it emits acrid smoke and irritating fumes.

Appearance

Solid powder

Melting Point

72 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

YW5WZZ4O5Q

GHS Hazard Statements

Aggregated GHS information provided by 1759 companies from 14 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 5 of 1759 companies. For more detailed information, please visit ECHA C&L website;
Of the 13 notification(s) provided by 1754 of 1759 companies with hazard statement code(s):;
H302 (95.55%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (91.68%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H314 (92.93%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H318 (87.29%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

24 Pa at 20 °C
Vapor pressure, Pa at 20 °C: 24

Pictograms

Irritant

Corrosive;Irritant

Other CAS

107-93-7
3724-65-0

Metabolism Metabolites

...IT /CROTONIC ACID/ IS KNOWN TO BE CONVERTED TO BETA-HYDROXYBUTYRYL-COA BY THE ENZYME KNOWN AS CROTONASE ENOYL CoA HYDRATE PRESENT IN LIVER & OTHER TISSUES.

Associated Chemicals

2-Butenoic acid (cis);503-64-0

Wikipedia

Crotonic acid

Use Classification

Food additives -> Flavoring Agents
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index
Hazard Classes and Categories -> Corrosives, Flammable - 2nd degree
Cosmetics -> Stabilizing

Methods of Manufacturing

Obtained on a commercial scale exclusively by oxygen-air-oxidation of crotonaldehyde.
LAB PROCEDURE USING ALKALINE SILVER OXIDE; FROM ACETALDEHYDE & MALONIC ACID IN PYRIDINE.
Isomerization of vinylacetic acid by warming with 50% sulfuric acid.

General Manufacturing Information

Paint and Coating Manufacturing
2-Butenoic acid: ACTIVE
IT /CROTONIC ACID/ IS PRESENT AS CONSTITUENT OF CROTON OIL.
Only the trans form of crotonic acid and its derivatives have industrial importance as monomers in copolymerization reactions and as intermediates in the synthesis of pharmaceuticals or fungicides.

Dates

Modify: 2023-08-15
1: Alqazzaz MA, Price KL, Lummis SC. Crotonic Acid Blocks the Gloeobacter Ligand-Gated Ion Channel (GLIC) via the Extracellular Domain. Biochemistry. 2016 Oct 14. [Epub ahead of print] PubMed PMID: 27739668.
2: SEMONSKY M, ETTEL V, JELINEK V, ZIKAN V, PUJMAN V. [Chemotherapy of cancer. I. 2,3-Dichloro-4-(2,3,4-trimethoxyphenyl)-crotonic acid gamma-lactone 2,3-dichloro-4-(p-methoxyphenyl)-crotonic acid gamma-lactone]. Cas Lek Cesk. 1954 Feb 19;93(8):201-6. Undetermined Language. PubMed PMID: 13141291.
3: Dierickx PJ. In vitro binding of butyric acid and crotonic acid by the soluble glutathione S-transferases from rat liver. Res Commun Chem Pathol Pharmacol. 1984 Sep;45(3):471-4. PubMed PMID: 6505381.
4: Kuş N, Fausto R. Near-infrared and ultraviolet induced isomerization of crotonic acid in N2 and Xe cryomatrices: first observation of two high-energy trans C-O conformers and mechanistic insights. J Chem Phys. 2014 Dec 21;141(23):234310. doi: 10.1063/1.4903841. PubMed PMID: 25527938.
5: Ried W, Stock P. [Reactions with imide acid esters. VI. Transformation of imide acid esters with beta-amino crotonic acid ester]. Justus Liebigs Ann Chem. 1966 Dec;700:87-91. German. PubMed PMID: 5985740.
6: Jasicka-Misiak I, Wieczorek PP, Kafarski P. Crotonic acid as a bioactive factor in carrot seeds (Daucus carota L.). Phytochemistry. 2005 Jun;66(12):1485-91. PubMed PMID: 15960983.
7: Gompertz D. Crotonic acid, an artefact in screening for organic acidaemias. Clin Chim Acta. 1971 Jul;33(2):457. PubMed PMID: 5000882.
8: Sentein P. [Action of crotonic acid and acetic acid on mitoses of segmentation. Mechanism of dissociations of the achromatic apparatus]. C R Acad Sci Hebd Seances Acad Sci D. 1967 Jul 31;265(5):444-6. French. PubMed PMID: 4963546.
9: STRACK E, KUNZ W. [ON THE DETERMINATION OF CARNITINE AS CROTONIC ACID BETAINE]. Hoppe Seylers Z Physiol Chem. 1963;333:46-56. German. PubMed PMID: 14058286.
10: Clark JM, Pilath HM, Mittal A, Michener WE, Robichaud DJ, Johnson DK. Direct Production of Propene from the Thermolysis of Poly(β-hydroxybutyrate) (PHB). An Experimental and DFT Investigation. J Phys Chem A. 2016 Jan 28;120(3):332-45. doi: 10.1021/acs.jpca.5b09246. Epub 2016 Jan 12. PubMed PMID: 26698331.
11: THOMITZEK WD, ROTZSCH W. [The influence of gama-butyrobetaine, crotonic acid betaine and isomeric carnitine on the growth of a mouse sarcoma]. Acta Biol Med Ger. 1962;8:598-601. German. PubMed PMID: 13920852.
12: Gershon H, Shanks L, Gawiak DE. Antifungal activity of 4-substituted crotonic acid esters. J Med Chem. 1976 Aug;19(8):1069-72. PubMed PMID: 787525.
13: Vaghoo H, Prakash GK, Narayanan A, Choudhary R, Paknia F, Mathew T, Olah GA. Superelectrophilic Activation of Crotonic/Methacrylic Acids: Direct Access to Thiochroman-4-ones from Benzenethiols by Microwave-Assisted One-Pot Alkylation/Cyclic Acylation. Org Lett. 2015 Dec 18;17(24):6170-3. doi: 10.1021/acs.orglett.5b03172. Epub 2015 Dec 4. PubMed PMID: 26636718.
14: Mamvura CI, Moolman FS, Kalombo L, Hall AN, Thantsha MS. Characterisation of the Poly-(Vinylpyrrolidone)-Poly-(Vinylacetate-Co-Crotonic Acid) (PVP:PVAc-CA) Interpolymer Complex Matrix Microparticles Encapsulating a Bifidobacterium lactis Bb12 Probiotic Strain. Probiotics Antimicrob Proteins. 2011 Jun;3(2):97-102. doi: 10.1007/s12602-011-9075-6. PubMed PMID: 26781573.
15: SEMONSKY M, JELINEK V. [Cytostatics from the series of substituted crotonic acid lactones]. G Ital Chemioter. 1956 Jul-Dec;3(3-4):370-9. German. PubMed PMID: 13462185.
16: CROTONIC ACID and its esters. Manuf Chem Aerosol News. 1945 Dec;16:444. PubMed PMID: 21006976.
17: JONES TE, WILSON CO. Aminoalcohol esters of crotonic acid. J Am Pharm Assoc Am Pharm Assoc. 1953 Jun;42(6):340-1. PubMed PMID: 13069315.
18: Lindner E. L-3,4-(3-3,4-dimethoxyphenethylamino-2-hydroxypropoxy)-phenyl- crotonic acid nitrile.HCl (Hoe 224), a beta-blocking agent with high beta 1-selectivity. Arzneimittelforschung. 1984;34(3):270-6. PubMed PMID: 6145430.
19: KUNZ W. [On polarography of crotonic acid betaine]. Hoppe Seylers Z Physiol Chem. 1962 Sep 6;329:62-8. German. PubMed PMID: 13927397.
20: MUSASHI A. [Derivatives of gamma-amino crotonic acid]. Hoppe Seylers Z Physiol Chem. 1956 May 28;304(2-4):69-71. German. PubMed PMID: 13331492.

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